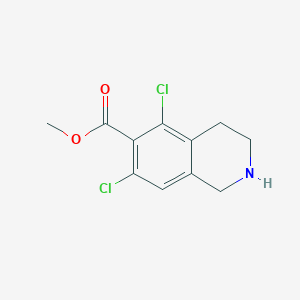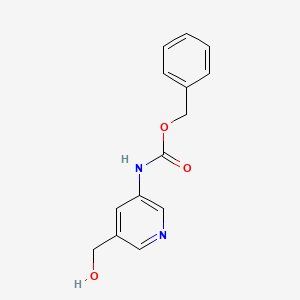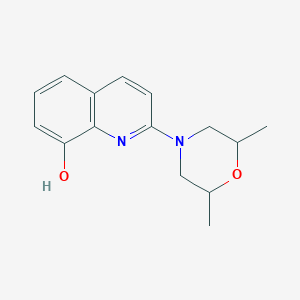
3-Methyl-4-phenylquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-phenylquinoline-6-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This compound is characterized by a quinoline core substituted with a methyl group at the 3-position, a phenyl group at the 4-position, and a carboxylic acid group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One of the common methods to synthesize 3-Methyl-4-phenylquinoline-6-carboxylic acid involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated quinoline compound in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methyl-4-phenylquinoline-6-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry:
3-Methyl-4-phenylquinoline-6-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology:
In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of quinoline-based drugs.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it a candidate for developing drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its properties are exploited in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-phenylquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
- Quinoline-4-carboxylic acid
- 2-Methylquinoline-4-carboxylic acid
- 4-Phenylquinoline-2-carboxylic acid
Comparison:
Compared to these similar compounds, 3-Methyl-4-phenylquinoline-6-carboxylic acid is unique due to the specific positioning of its substituents. The presence of a methyl group at the 3-position and a phenyl group at the 4-position, along with a carboxylic acid group at the 6-position, imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-methyl-4-phenylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-10-18-15-8-7-13(17(19)20)9-14(15)16(11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) |
Clave InChI |
CENCWZCNKBCFMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C=CC(=CC2=C1C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)

![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)



![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)
![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)





